molecular formula C24H29N3O3 B2428027 2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899983-83-6

2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Katalognummer B2428027
CAS-Nummer: 899983-83-6
Molekulargewicht: 407.514
InChI-Schlüssel: JHZJDXFRJZEJMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(4-Ethoxyphenyl)-7-methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The linear formula of the compound is C25H31N3O2, and it has a molecular weight of 405.545 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] core, which is a type of spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, in this case, the spiro atom. The compound also contains ethoxy, methoxy, and methyl substituents .

Wissenschaftliche Forschungsanwendungen

  • Subtype Selective σ-Receptor Ligands : This chemical compound shows potential as a highly potent and subtype selective ligand for σ-receptors. Studies demonstrate that systematic variations in substituents and ring size significantly influence σ1- and σ2-receptor affinities. Certain structural features, such as a benzyl residue and a methoxy group, enhance σ1-receptor affinity. This research indicates potential applications in understanding σ-receptor function and drug development targeting these receptors (Maier & Wünsch, 2002).

  • c-Met/ALK Dual Inhibitor : The compound has been identified as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. This suggests its application in pharmacological and antitumor assays, particularly in inhibiting c-Met phosphorylation and impacting tumor growth, which could be significant in cancer research and therapy (Li et al., 2013).

  • Acetyl-CoA Carboxylase Inhibitors : Synthesis research involving this compound has led to the development of acetyl-CoA carboxylase inhibitors. This is relevant in the context of metabolic research, potentially contributing to the understanding and treatment of metabolic disorders (Huard et al., 2012).

  • Antimicrobial, Anti-Inflammatory, and Antioxidant Activities : Spiro derivatives of the compound have shown significant antimicrobial, anti-inflammatory, and antioxidant activities. This indicates its potential in developing new therapeutic agents with these properties, addressing a wide range of health issues, including infections and inflammation (Mandzyuk et al., 2020).

  • Phosphodiesterase Type 4 Inhibitors : The compound has been evaluated as a bioisosteric replacement in phosphodiesterase type 4 inhibitors. This research could lead to the development of new drugs targeting phosphodiesterase type 4, relevant in treating various diseases like respiratory disorders and inflammation (Raboisson et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly stated in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Researchers are responsible for confirming the product’s identity and purity .

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-4-29-18-10-8-17(9-11-18)20-16-21-19-6-5-7-22(28-3)23(19)30-24(27(21)25-20)12-14-26(2)15-13-24/h5-11,21H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZJDXFRJZEJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.